Product packaging for Origanoside(Cat. No.:CAS No. 1018449-95-0)

Origanoside

Cat. No.: B2669808
CAS No.: 1018449-95-0
M. Wt: 436.413
InChI Key: IDAIYEGJHXRQQQ-GQUPQBGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Origanoside is a novel phenolic glucoside isolated from Origanum vulgare (oregano) . Research indicates it functions as a potent inhibitor of melanogenesis (the production of skin pigment), making it a compound of interest for dermatological and cosmetic research . Its mechanism of action involves the significant reduction of key proteins in the melanin synthesis pathway, including microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 2 (TRP-2) . Studies have demonstrated that this compound is non-toxic to skin fibroblast (Hs68) and melanoma (B16) cells in concentrations ranging from 0 to 100 µg/ml . Furthermore, in vivo animal studies have shown that topical application of this compound effectively lightens skin, as evidenced by increased L* values and reduced erythema-melanin indices . Beyond its skin-whitening capacity, this compound also exhibits protective effects against oxidative damage and has been shown to modulate antioxidant enzyme activity . These properties suggest potential applications in researching cellular oxidative stress. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H24O10 B2669808 Origanoside CAS No. 1018449-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl 3-hydroxy-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O10/c1-28-15-7-4-12(8-14(15)23)20(27)29-10-11-2-5-13(6-3-11)30-21-19(26)18(25)17(24)16(9-22)31-21/h2-8,16-19,21-26H,9-10H2,1H3/t16-,17-,18+,19-,21-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAIYEGJHXRQQQ-GQUPQBGVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies of Origanoside

Distribution of Origanoside in Origanum Species and Chemotypes

This compound is a phenolic glucoside that has been identified within the genus Origanum. Research has primarily documented its presence in Origanum vulgare, a species renowned for its chemical diversity. nih.govagrojournal.orgfip.org In 2010, Liang et al. successfully identified this compound as a novel phenolic glucoside from the ethyl acetate (B1210297) soluble portion of a methanol (B129727) extract of O. vulgare. nih.govfip.orgsid.ir Further studies have confirmed its status as a constituent of the aerial parts of this plant, alongside other phenolic compounds like rosmarinic acid and various flavonoids. researchgate.net

The species Origanum vulgare is highly polymorphic, presenting numerous subspecies and chemotypes that are differentiated by the dominant chemical components in their essential oils. agrojournal.orgmdpi.com This variation is influenced by genetics, geographical location, and environmental conditions. nih.govnih.gov While this compound has been isolated from O. vulgare, the existing literature does not extensively correlate its specific concentration with the well-defined essential oil chemotypes. However, understanding these chemotypes is crucial as they define the phytochemical background in which this compound occurs.

The primary chemotypes of O. vulgare are typically defined by high concentrations of specific monoterpenoids, particularly carvacrol (B1668589) and thymol (B1683141). agrojournal.orgmdpi.com Other significant chemotypes are characterized by compounds such as sabinene, (E)-β-caryophyllene, caryophyllene (B1175711) oxide, and linalool. nih.govmdpi.comherbapolonica.pl For instance, O. vulgare ssp. hirtum often includes carvacrol and thymol chemotypes, as well as intermediate types containing both, or their precursors γ-terpinene and p-cymene. agrojournal.org The flavonoid and phenolic acid profiles, which include compounds like this compound, can also differ between these chemotypes. nih.gov

Table 1: Major Chemotypes of Origanum vulgare

Chemotype CategoryDominant Chemical Compound(s)Reference Species/Subspecies
CarvacrolCarvacrolO. vulgare ssp. hirtum, O. heracleoticum
ThymolThymolO. vulgare ssp. hirtum
SabineneSabinene, cis-sabinene hydrateO. vulgare ssp. vulgare
LinaloolLinaloolO. vulgare ssp. virens
Sesquiterpene-rich(E)-β-caryophyllene, Germacrene D, Caryophyllene oxideO. vulgare ssp. vulgare
AcyclicTerpinen-4-olO. vulgare ssp. vulgare

Advanced Extraction Techniques for this compound Isolation

The isolation of this compound, a phenolic glucoside, begins with an efficient extraction process from the plant matrix. While traditional methods involve simple solvent extraction, advanced "green" techniques are now preferred for their efficiency, reduced solvent consumption, and shorter processing times. mdpi.commdpi.comnih.gov Given that this compound was first isolated from a methanol extract, solvents like methanol, ethanol, and their aqueous mixtures are effective. nih.govmdpi.com However, modern methods significantly enhance the recovery of phenolic compounds, including this compound. mdpi.comnih.gov

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, creating internal pressure that ruptures plant cell walls and accelerates the release of bioactive compounds. nih.gov Studies on Origanum vulgare have demonstrated that MAE is highly effective, yielding extracts with the highest total phenolic and flavonoid content compared to other methods. mdpi.comnih.govresearchgate.net

Ultrasonic-Assisted Extraction (UAE) employs acoustic cavitation to disrupt cell walls, enhancing solvent penetration and mass transfer. mdpi.com For Origanum species, UAE is the second most efficient method after MAE for extracting phenolic compounds. mdpi.com

Accelerated Solvent Extraction (ASE) , also known as pressurized solvent extraction, uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process. While effective, it has been shown to be slightly less efficient than MAE and UAE for recovering phenolics from Greek oregano. mdpi.com

Other advanced methods applicable to the extraction of phenolic compounds from oregano include subcritical water extraction and supercritical fluid extraction (SFE), which use water or fluids like CO2 at specific temperatures and pressures to selectively extract compounds. mdpi.com

Table 2: Comparison of Advanced Extraction Techniques for Origanum Phenolic Compounds

TechniquePrincipleAdvantages for this compound Isolation
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating of the solvent and sample matrix. nih.govHigh efficiency and yield for phenolic compounds, shorter extraction time. mdpi.comresearchgate.net
Ultrasonic-Assisted Extraction (UAE) Employs high-frequency sound waves to create acoustic cavitation, disrupting cell walls. mdpi.comImproved mass transfer and solvent penetration; effective at room temperature. mdpi.com
Accelerated Solvent Extraction (ASE) Utilizes conventional solvents at elevated temperatures and pressures. mdpi.comFast and automated, with reduced solvent consumption compared to traditional methods.

Chromatographic Purification Strategies for this compound

Following extraction, a multi-step purification strategy is necessary to isolate this compound from the complex crude extract. This process involves various chromatographic techniques that separate compounds based on their physicochemical properties, such as polarity, size, and charge. atdbio.comsigmaaldrich.com

The initial step often involves liquid-liquid partitioning . The first isolation of this compound utilized partitioning of a methanol extract with ethyl acetate, which selectively moved the moderately polar this compound into the ethyl acetate phase, separating it from more polar or non-polar compounds. nih.govsid.ir

The resulting enriched fraction is then subjected to further chromatographic separation. Column Chromatography is a fundamental technique used for this purpose. The ethyl acetate fraction can be passed through a column packed with a stationary phase like silica (B1680970) gel. nih.gov A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate mixture followed by an ethyl acetate-methanol mixture) is used to elute the compounds. Fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to pool those containing the target compound.

For final purification to a high degree of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. atdbio.com Reversed-phase HPLC, using a C18 column, is particularly suitable for separating phenolic compounds. A mobile phase consisting of a mixture of water (often acidified with formic or acetic acid) and an organic solvent like methanol or acetonitrile (B52724) is used. By carefully controlling the solvent gradient, this compound can be separated from other structurally similar phenolic compounds. chromatographyonline.com

Other advanced techniques like Counter-Current Chromatography (CCC) offer an alternative by performing liquid-liquid separation without a solid support, which can prevent irreversible adsorption and degradation of the sample. nih.gov

Table 3: Hypothetical Chromatographic Purification Strategy for this compound

Purification StepChromatographic TechniquePrinciple of Separation
Step 1: Initial Fractionation Liquid-Liquid PartitioningSeparation based on differential solubility between two immiscible liquid phases (e.g., water and ethyl acetate).
Step 2: Coarse Separation Silica Gel Column ChromatographySeparation based on polarity; compounds are eluted with a solvent gradient of increasing polarity.
Step 3: Fine Purification Preparative Reversed-Phase HPLCHigh-resolution separation based on hydrophobicity, yielding highly pure this compound.

Biosynthesis and Metabolic Pathways of Origanoside

Proposed Biosynthetic Precursors and Enzymatic Steps for Origanoside

The precise biosynthetic pathway for this compound has not been fully elucidated in scientific literature. However, based on its structure as a phenolic glucoside, a general pathway can be proposed, originating from the shikimate and phenylpropanoid pathways, which are responsible for the synthesis of most plant phenolics. unipi.it

The biosynthesis of plant secondary metabolites, including phenolics, relies on precursors from primary metabolism. mdpi.com The shikimate pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate, which is a key branch-point intermediate for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). Phenylalanine is the primary precursor for the vast majority of phenolic compounds via the phenylpropanoid pathway.

The proposed enzymatic steps are as follows:

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of phenylalanine by PAL to form cinnamic acid.

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated to produce p-coumaric acid.

Hydroxylation and other modifications: Further enzymatic steps, likely involving hydroxylases and other modifying enzymes, would be required to form the specific aglycone of this compound. The exact sequence and enzymes are yet to be identified.

Glycosylation: The final step is the attachment of a glucose molecule to the phenolic aglycone. This reaction is catalyzed by a specific UDP-dependent glycosyltransferase (UGT). This step is crucial as it increases the water solubility and stability of the compound.

The biosynthesis of natural products in plants is often highly compartmentalized, with different steps occurring in various subcellular locations. frontiersin.org

Table 1: Proposed Key Enzyme Classes in this compound Biosynthesis

Enzyme ClassProposed Function in this compound Biosynthesis
Phenylalanine Ammonia-Lyase (PAL)Converts L-Phenylalanine to Cinnamic Acid
Cytochrome P450 Hydroxylases (e.g., C4H)Catalyze hydroxylation reactions on the aromatic ring
UDP-Glycosyltransferases (UGTs)Catalyze the transfer of glucose to the aglycone

Genetic Regulation of this compound Biosynthesis

The biosynthesis of plant secondary metabolites is tightly controlled at the genetic level, primarily through the expression of biosynthetic genes. mdpi.com While specific regulatory genes for this compound have not been reported, the regulation of phenolic and terpenoid pathways in Origanum and other plants provides a model for its control.

Gene expression for secondary metabolite pathways is often coordinated by transcription factors (TFs). Families of TFs like MYB, bHLH, and WRKY are known to be major regulators of the phenylpropanoid pathway. mdpi.com For instance, in tea plants, MYB and bHLH transcription factors regulate genes involved in catechin (B1668976) biosynthesis, which shares precursors with other phenolics. mdpi.com It is plausible that similar transcription factors regulate the expression of the genes encoding PAL, C4H, and specific hydroxylases and glycosyltransferases in the this compound pathway.

Genomic technologies, such as RNA-Seq, can help identify key genes and their expression dynamics under different conditions, providing insights into the regulatory networks of secondary metabolite biosynthesis. mdpi.com For example, studies on Origanum vulgare under water stress have shown up-regulation of transcripts for enzymes in the terpenoid pathway, indicating a coordinated genetic response to environmental stimuli that could also affect phenolic pathways. researchgate.net

Table 2: Potential Genetic Regulators of this compound Biosynthesis

Regulator TypeExampleGeneral Function
Transcription FactorsMYB, bHLH, WRKYBind to promoter regions of biosynthetic genes to activate or repress transcription.
Biosynthetic GenesPAL, C4H, UGTsEncode the enzymes that directly catalyze the steps in the biosynthetic pathway.

Influence of Environmental and Nutritional Factors on this compound Production in Plants

The production and accumulation of secondary metabolites, including this compound, are significantly influenced by the plant's growing conditions. d-nb.info These factors can act as stressors, often leading to an increased synthesis of protective compounds.

Environmental Factors:

Water Availability: Drought or water stress is a significant factor. In Origanum vulgare, mild to moderate water stress has been shown to affect the biosynthesis of terpenoid precursors, suggesting a broader metabolic response that could also alter the production of phenolic compounds like this compound. researchgate.net

Light: Light intensity and quality, particularly UV radiation, are known to stimulate the phenylpropanoid pathway as plants produce phenolic compounds for photoprotection. d-nb.info

Soil Conditions: The type of soil, its pH, and microbial composition can influence nutrient availability and plant health, indirectly affecting secondary metabolite production. researchgate.net

Nutritional Factors: The availability of essential mineral nutrients is crucial for plant growth and the synthesis of metabolites. researchgate.netvikaspedia.in

Phosphorus (P): Phosphorus is vital for energy transfer (ATP) and the synthesis of nucleic acids, playing a key role in the biosynthesis of primary and secondary metabolites. mdpi.com

Calcium (Ca): Calcium is important for cell wall structure and acts as a secondary messenger in signaling pathways that can regulate plant responses to stress, potentially influencing metabolite production. mdpi.com

Micronutrients: Elements like iron, manganese, and zinc are cofactors for many enzymes involved in metabolic pathways and are essential for optimal plant function. researchgate.net

Changes in these factors can lead to variations in the chemical profile of plants, affecting the concentration of compounds like this compound. researchgate.netnih.gov

In Vitro Plant Tissue Culture Approaches for this compound Production

In vitro plant tissue culture offers a promising alternative to agricultural cultivation for the production of valuable secondary metabolites. nih.govnih.gov This technology provides a controlled environment, independent of geographical and climatic variations, ensuring a consistent and sustainable supply of plant-derived compounds. nih.govresearchgate.net

Several plant tissue culture techniques can be employed for the production of this compound:

Callus Culture: Explants (small pieces of tissue) from an this compound-producing plant like Origanum vulgare can be cultured on a sterile nutrient medium to form an undifferentiated mass of cells called a callus. frontiersin.org By optimizing the culture conditions (nutrients, plant growth regulators), these cells can be induced to produce the target compound.

Cell Suspension Culture: Callus cultures can be transferred to a liquid medium and agitated to create a cell suspension culture. This method allows for scaling up production in bioreactors, offering a continuous source of the compound.

Hairy Root Culture: This technique involves the genetic transformation of plant tissues with Agrobacterium rhizogenes, leading to the formation of fast-growing, highly branched "hairy roots." These cultures are often genetically stable and can produce high levels of secondary metabolites.

These in vitro systems can also be manipulated to enhance production through strategies like elicitation (adding stress-inducing agents to the culture) or metabolic engineering. nih.gov Plant tissue culture represents a highly efficient and cost-effective technique for biosynthetic studies and the commercial production of plant-derived compounds. frontiersin.org

Synthetic Chemistry and Structural Modification of Origanoside

Semi-Synthesis Strategies for Origanoside Analogues

While total synthesis provides a route to the natural product itself, semi-synthesis, starting from the naturally isolated compound or a readily available precursor, offers a more direct path to novel analogues for structure-activity relationship (SAR) studies. researchgate.net Given the availability of this compound from its natural source, Origanum vulgare, semi-synthetic modifications could be a practical approach.

Potential semi-synthetic strategies for generating this compound analogues could include:

Modification of the Glucose Moiety: The hydroxyl groups of the glucose unit could be selectively acylated, alkylated, or otherwise modified to explore the impact of these changes on biological activity. For instance, enzymatic or chemical methods could be employed to introduce different functional groups at specific positions of the sugar.

Modification of the Aglycone: The phenolic hydroxyl groups or the aromatic ring of the aglycone could be targeted for modification. For example, etherification or esterification of the phenolic groups could alter the compound's lipophilicity and pharmacokinetic properties.

Glycosylation of Related Phenols: Starting with a library of structurally related phenols, glycosylation with a suitable glucose donor could generate a range of this compound analogues with variations in the aglycone structure. This approach would allow for a systematic investigation of the structural requirements for bioactivity.

The development of efficient semi-synthetic routes is crucial for exploring the chemical space around the this compound scaffold and for identifying derivatives with improved potency, selectivity, or other desirable properties.

Regioselective Derivatization of this compound

A key challenge in the chemical modification of a polyhydroxylated molecule like this compound is achieving regioselectivity—the ability to modify a single, specific functional group in the presence of others. Regioselective derivatization is essential for producing well-defined analogues and for elucidating precise structure-activity relationships.

Several strategies could be employed for the regioselective derivatization of this compound:

Enzymatic Catalysis: Enzymes, particularly lipases and proteases in non-aqueous media, are known to exhibit remarkable regioselectivity in the acylation of glycosides. mdpi.com These biocatalysts could potentially be used to selectively acylate one of the hydroxyl groups on the glucose moiety of this compound. Glycosyltransferases could also be used to selectively attach other sugar units to the aglycone. researchgate.netnih.gov

Orthogonal Protecting Group Strategies: In a chemical approach, the different hydroxyl groups of the glucose unit could be selectively protected with groups that can be removed under different conditions. This would allow for the sequential modification of each hydroxyl group.

Exploiting Inherent Reactivity Differences: The different hydroxyl groups of the glucose moiety (primary vs. secondary) and the phenolic hydroxyls of the aglycone exhibit different reactivities. These intrinsic differences can sometimes be exploited to achieve regioselective modification under carefully controlled reaction conditions.

The ability to regioselectively modify this compound would open the door to a systematic exploration of how each part of the molecule contributes to its biological activity, paving the way for the rational design of more effective derivatives.

Table 1: Potential Regioselective Derivatization Strategies for this compound

StrategyDescriptionPotential Application on this compound
Enzymatic Catalysis Use of enzymes (e.g., lipases, glycosyltransferases) to catalyze reactions at specific positions.Selective acylation of primary or secondary hydroxyls on the glucose moiety. mdpi.com
Protecting Group Chemistry Sequential protection and deprotection of hydroxyl groups to allow for site-specific modifications.Stepwise modification of each hydroxyl group on the glucose and aglycone.
Reactivity Control Exploiting the inherent differences in the reactivity of functional groups under specific reaction conditions.Selective reaction at the more reactive primary hydroxyl group of the glucose unit.

Development of Novel this compound Conjugates

Conjugation of bioactive molecules to other chemical entities, such as peptides, polymers, or nanoparticles, is a rapidly growing field aimed at improving drug delivery, targeting, and efficacy. The development of novel this compound conjugates could enhance its therapeutic potential by, for example, increasing its solubility, improving its stability, or directing it to specific cells or tissues.

Potential approaches for the development of this compound conjugates include:

Attachment of Targeting Ligands: Conjugating this compound to a molecule that binds to a specific receptor on target cells could enhance its delivery and reduce off-target effects.

Polymer Conjugation (e.g., PEGylation): Attaching a polymer like polyethylene (B3416737) glycol (PEG) could improve the pharmacokinetic profile of this compound by increasing its half-life in circulation.

Nanoparticle Formulation: Encapsulating or attaching this compound to nanoparticles could provide a means for controlled release and targeted delivery.

The design and synthesis of this compound conjugates would require the introduction of a suitable functional group (a "handle") onto the this compound molecule that can be used for the conjugation reaction. This could be achieved through the semi-synthetic or derivatization strategies described above. While no specific this compound conjugates have been reported, the general principles of bioconjugation chemistry offer a clear path forward for this area of research. nih.govnih.gov

Molecular and Cellular Pharmacology of Origanoside Preclinical Investigations

Antioxidant and Cytoprotective Mechanisms of Origanoside

This compound, a phenolic glucoside isolated from Origanum vulgare, has demonstrated significant antioxidant and cytoprotective effects in preclinical studies. researchgate.net Its mechanisms of action involve direct scavenging of free radicals, modulation of endogenous antioxidant enzyme systems, and inhibition of cellular damage induced by oxidative stress. researchgate.net

Free Radical Scavenging Capabilities (e.g., DPPH, ABTS+, Superoxide (B77818) Anion) of this compound

This compound exhibits potent free radical scavenging activity against various reactive oxygen species. researchgate.net Studies have shown its capacity to neutralize the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, the 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS+) radical cation, and the superoxide anion radical (O₂⁻). researchgate.netresearchgate.net This direct scavenging ability is a key component of its antioxidant profile, helping to mitigate the initial stages of oxidative damage. researchgate.netjocpr.commdpi.comacademicjournals.org The scavenging effects of this compound are dose-dependent, with higher concentrations demonstrating increased radical-quenching activity. academicjournals.org

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Catalase, Glutathione (B108866) Peroxidase) by this compound

Beyond direct radical scavenging, this compound enhances the body's own antioxidant defenses by modulating the activity of key enzymes. researchgate.net In preclinical models using hydrogen peroxide (H₂O₂)-treated liver (BNLCL2) and skin (HaCaT) cells, pretreatment with this compound led to an increase in the activities of both catalase (CAT) and glutathione peroxidase (GPx). researchgate.net These enzymes are crucial for detoxifying harmful reactive oxygen species; catalase breaks down hydrogen peroxide into water and oxygen, while glutathione peroxidase reduces hydrogen peroxide and lipid peroxides. mdpi.comxiahepublishing.com By upregulating these enzymatic antioxidants, this compound helps to bolster the cellular machinery that combats oxidative stress. researchgate.netnih.gov

Inhibition of Oxidative Stress-Induced Cellular Damage by this compound in Preclinical Models

The antioxidant actions of this compound translate into a tangible cytoprotective effect against oxidative damage. researchgate.net In preclinical studies, this compound has been shown to protect hepatocytes (liver cells) and keratinocytes (skin cells) from damage induced by oxidative insults like hydrogen peroxide. researchgate.netresearchgate.net This protective effect is attributed to its ability to reduce the generation of reactive oxygen species (ROS). researchgate.net By mitigating ROS levels and bolstering antioxidant enzyme activity, this compound helps to prevent the cellular damage that can lead to premature aging and various pathologies. researchgate.netmdpi.commdpi.com

Antimelanogenesis Activity and Tyrosinase Pathway Modulation by this compound

This compound has been identified as a compound with significant antimelanogenesis activity, primarily through its ability to modulate the tyrosinase pathway. researchgate.netmdpi.com Melanogenesis is the process of melanin (B1238610) production, and its overactivity can lead to hyperpigmentation. mdpi.commedicaljournals.se

Effects of this compound on Melanogenesis-Related Proteins and Transcription Factors

This compound's influence on melanogenesis extends to the regulation of proteins and transcription factors involved in the process. mdpi.com It has been shown to down-regulate the Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic gene expression, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2). mdpi.commdpi.comthno.org The downregulation of MITF is thought to occur through the activation of the extracellular signal-regulated kinase (ERK) pathway, which leads to MITF ubiquitination and subsequent degradation. mdpi.com By affecting these upstream regulatory pathways, this compound provides a multi-faceted approach to inhibiting melanin synthesis. nih.govbiomolther.orgnih.govmdpi.com

Cellular Models for this compound-Mediated Antimelanogenesis Research

Preclinical studies have utilized specific cellular models to investigate the antimelanogenic properties of this compound. A key model in this research is the B16F10 melanoma cell line . dntb.gov.uaresearchgate.netfrontiersin.orgnih.govscirp.org These cells are murine melanoma cells that are widely used in studies of melanogenesis because they produce melanin and are responsive to agents that modulate this process. dntb.gov.uaresearchgate.netfrontiersin.orgnih.govscirp.org

In these cellular models, this compound has been shown to inhibit melanin biosynthesis. dntb.gov.uanih.gov The mechanism of action involves the direct inhibition of tyrosinase, the key enzyme in the melanin production pathway. dntb.gov.uaresearchgate.netnih.govncsu.edujst.go.jp Tyrosinase catalyzes the initial and rate-limiting steps in the conversion of tyrosine to melanin. ncsu.edu this compound's inhibitory effect on tyrosinase activity has been demonstrated in cell-free assays as well as within B16F10 cells. researchgate.net

Research has also explored the signaling pathways involved in this compound's antimelanogenic effects. Studies suggest that this compound can down-regulate the expression of microphthalmia-related transcription factor (MITF), a master regulator of melanocyte development, survival, and function. nih.govresearchgate.net Downstream of MITF, this compound has been observed to decrease the levels of tyrosinase and tyrosinase-related protein-1 (TRP-1). researchgate.net Some evidence suggests that the activation of the ERK signaling pathway may be involved in the this compound-induced down-regulation of MITF and subsequent reduction in melanin production. researchgate.netcolab.ws

Table 1: Cellular Models and Findings in this compound Antimelanogenesis Research

Cellular ModelKey FindingsCitations
B16F10 Melanoma CellsInhibition of melanin synthesis. dntb.gov.uaresearchgate.netfrontiersin.orgnih.govscirp.org
Direct inhibition of tyrosinase activity. dntb.gov.uaresearchgate.netnih.govncsu.edujst.go.jp
Down-regulation of MITF, tyrosinase, and TRP-1 expression. researchgate.netnih.govresearchgate.net
Potential involvement of the ERK signaling pathway. researchgate.netcolab.ws

Anti-Inflammatory Signaling Pathways Modulated by this compound

Preclinical evidence suggests that this compound possesses anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.gov

The NF-κB signaling pathway is a central regulator of inflammation, immunity, and cell survival. wikipedia.orgresearchgate.netgenome.jpfrontiersin.org In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. wikipedia.orgresearchgate.net Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of inflammatory genes, including cytokines and chemokines. wikipedia.orgresearchgate.net this compound has been shown to interfere with this process, potentially by inhibiting the degradation of IκB and thus preventing NF-κB activation. nih.gov

The MAPK signaling pathways, including the ERK, JNK, and p38 MAPK pathways, are also crucial in regulating inflammatory responses. wikipedia.orgabcam.comqiagen.commdpi.comgenome.jp These pathways are activated by various extracellular stimuli, including inflammatory cytokines and stress signals, and lead to the activation of transcription factors that control the expression of inflammatory mediators. abcam.comqiagen.com Research indicates that this compound can modulate MAPK signaling, contributing to its anti-inflammatory effects. nih.gov Specifically, the essential oil of oregano, which contains this compound, has been found to impact MAPK and protein kinase B signaling pathways, leading to the inhibition of inflammatory cytokine expression. nih.gov

Investigation of Cardioprotective Effects of this compound

The potential cardioprotective effects of this compound have been explored in preclinical models, primarily focusing on its ability to mitigate oxidative stress in cardiac cells. researchgate.netH9c2 cells , a cell line derived from embryonic rat heart tissue, are a commonly used in vitro model for these investigations. nih.govnih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to various cardiovascular diseases. mdpi.commdpi.comnih.govopenaccessjournals.com In the context of the heart, excessive ROS can lead to cardiomyocyte damage, mitochondrial dysfunction, and ultimately, heart failure. mdpi.commdpi.comnih.govopenaccessjournals.com

Studies have shown that this compound can protect H9c2 cardiomyocytes from injury induced by oxidative stress, such as that caused by hydrogen peroxide (H₂O₂). researchgate.net The protective mechanism appears to involve the modulation of antioxidant enzyme activity. researchgate.net Pretreatment with this compound has been found to increase the activities of catalase (CAT) and glutathione peroxidase (GPx) in H₂O₂-treated H9c2 cells. researchgate.net These enzymes play a crucial role in detoxifying ROS, thereby reducing cellular damage. By enhancing the endogenous antioxidant defense system, this compound helps to alleviate oxidative stress and protect cardiac cells. researchgate.net

Table 2: this compound's Cardioprotective Effects in Cellular Models

Cellular ModelStressorKey FindingsCitations
H9c2 CardiomyocytesHydrogen Peroxide (H₂O₂)Increased activities of catalase (CAT) and glutathione peroxidase (GPx). researchgate.net
Reduced reactive oxygen species (ROS) generation. researchgate.net
Cytoprotective effect against oxidative damage. researchgate.net

Cellular Toxicity Assessments of this compound in Non-Target Cells

The assessment of cytotoxicity in non-target cells is a critical aspect of preclinical investigation to determine the safety profile of a compound. For this compound, these assessments have been conducted on human keratinocytes, specifically the HaCaT cell line . nih.govmdpi.commedsci.orge-nps.or.krbiorxiv.org HaCaT cells are a spontaneously immortalized human keratinocyte line that closely resembles normal keratinocytes, making them a relevant model for studying cutaneous effects. nih.gov

Cytotoxicity is typically evaluated using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measure cell viability and proliferation. nih.govmdpi.commedsci.org Studies have shown that this compound exhibits low cytotoxicity to HaCaT cells at concentrations where its beneficial effects, such as antimelanogenesis, are observed. researchgate.net

In one study, pretreatment with this compound was shown to have a cytoprotective effect in HaCaT cells against hydrogen peroxide-induced oxidative damage. researchgate.net This was associated with an increase in the activities of antioxidant enzymes like catalase and glutathione peroxidase, suggesting that this compound can enhance the cells' own defense mechanisms against oxidative stress. researchgate.net These findings indicate that this compound is not only non-toxic to these non-target skin cells but may also offer protection against external stressors.

Structure Activity Relationship Sar Studies of Origanoside and Its Analogues

Identification of Key Pharmacophores of Origanoside for Specific Biological Activities

A pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target, thereby triggering or blocking a biological response. dergipark.org.trresearchgate.net The identification of these key features in this compound is fundamental to understanding its mechanism of action.

This compound's structure consists of a dihydroxyphenethyl alcohol core attached to a glucose molecule via a glycosidic bond. Its documented biological activities, such as radical scavenging and tyrosinase inhibition, are intrinsically linked to this architecture. researchgate.net

Key Pharmacophoric Features for Antioxidant Activity: The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl (-OH) group to neutralize free radicals.

Phenolic Hydroxyl Groups: The catechol-like moiety (two adjacent hydroxyl groups) on the aromatic ring of the aglycone part of this compound is a critical pharmacophore. This arrangement enhances the stability of the resulting phenoxy radical through resonance, making this compound an effective radical scavenger.

Key Pharmacophoric Features for Anti-melanogenesis (Tyrosinase Inhibition) Activity: this compound has been shown to inhibit cellular tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net

Dihydroxyphenyl Moiety: This part of the molecule can chelate the copper ions within the active site of the tyrosinase enzyme. Molecular docking studies on similar phenolic compounds suggest that interactions between the hydroxyl groups and the copper ions or key amino acid residues (like histidine) in the enzyme's active site are crucial for inhibition. plos.org

Ethyl Linker and Glycoside Group: The spatial orientation and flexibility conferred by the ethyl group and the bulkiness of the glucose unit are important for correctly positioning the dihydroxyphenyl pharmacophore within the enzyme's binding pocket.

The table below summarizes the key structural components of this compound and their recognized roles in its biological functions.

Pharmacophore / Structural FeatureBiological ActivityInferred Role
Catechol Moiety (3,4-dihydroxyphenyl group)Antioxidant, Tyrosinase InhibitionHydrogen donation to scavenge free radicals; chelation of copper ions in the tyrosinase active site. researchgate.netplos.org
Phenethyl Alcohol BackboneTyrosinase InhibitionProvides the structural scaffold and spacing for optimal interaction with the biological target.
Glucose MoietyGeneral BioactivityModulates solubility and bioavailability, potentially influencing access to the target site.

Rational Design of this compound Derivatives with Enhanced Efficacy

Rational drug design involves modifying a lead compound's structure to improve its therapeutic properties, such as potency and selectivity, while minimizing undesirable effects. mdpi.comorientjchem.org For this compound, the goal is to create derivatives with enhanced antioxidant or tyrosinase-inhibiting capabilities. This process is guided by the SAR principles established for this compound and related phenolic glucosides. nih.gov

Potential strategies for designing this compound derivatives include:

Modification of the Aromatic Ring: Introducing different substituents (e.g., alkyl groups, halogens, or additional hydroxyl groups) onto the phenyl ring could alter the electronic properties and steric profile of the molecule, potentially increasing its affinity for the target enzyme or enhancing its antioxidant capacity.

Alteration of the Glycosidic Moiety: Replacing the glucose unit with other sugars (e.g., rhamnose, xylose) or functional groups could impact the molecule's solubility, metabolic stability, and cell permeability. Studies on other glycosides have shown that the nature of the sugar can significantly affect biological activity. nih.gov

Esterification or Etherification: Modifying the hydroxyl groups on either the phenolic ring or the sugar through esterification or etherification could create prodrugs with improved bioavailability or lead to derivatives with altered activity profiles.

The following table outlines a hypothetical rational design strategy for new this compound analogues.

Proposed ModificationTarget MoietyRationale for DesignExpected Outcome
Add a third -OH groupPhenyl RingIncrease hydrogen-donating capacity.Enhanced antioxidant activity.
Replace -OH with -OCH₃Phenyl RingIncrease lipophilicity and metabolic stability.Improved cell membrane permeability.
Replace Glucose with RhamnoseSugar MoietyAlter solubility and steric interactions with the target.Potentially altered binding affinity and efficacy. nih.gov
Esterify a sugar -OH with a fatty acidSugar MoietyIncrease lipophilicity.Enhanced absorption and modified duration of action.

Computational Approaches in this compound SAR Analysis

Computational methods are indispensable tools in modern drug discovery for analyzing SAR, predicting the activity of new compounds, and understanding molecular interactions. uni-bonn.denih.gov These in silico techniques save significant time and resources compared to traditional synthesis and testing. researchgate.netdovepress.com

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a target protein (e.g., tyrosinase). plos.org By simulating the interaction, researchers can visualize how this compound fits into the enzyme's active site, identify key binding interactions like hydrogen bonds, and calculate a binding energy score that estimates binding affinity. biomedpharmajournal.org For this compound, docking studies can elucidate how its dihydroxyphenyl group interacts with the copper ions and amino acid residues in the tyrosinase active site, confirming its role as the primary pharmacophore for inhibition. plos.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a group of compounds with their biological activity. wikipedia.org To build a QSAR model for this compound analogues, a series of derivatives would be synthesized and tested. Then, various molecular descriptors (representing physicochemical properties like lipophilicity, electronic effects, and steric shape) are calculated for each derivative. The model would then identify which descriptors are most important for activity. Once validated, the QSAR model could predict the activity of new, yet-to-be-synthesized this compound derivatives, helping to prioritize the most promising candidates for synthesis. wikipedia.org

Pharmacophore Modeling: Based on the structures of one or more active compounds, pharmacophore models can be generated to define the essential 3D arrangement of features required for activity. nih.govarxiv.org For this compound, a model could be built from its low-energy conformation. This model would then be used as a 3D query to screen large databases of virtual compounds to identify new molecules that possess the same key features and are therefore likely to exhibit similar biological activity. dergipark.org.tr

The table below details the application of these computational methods to the study of this compound.

Computational MethodApplication to this compound SARResearch Insights Gained
Molecular DockingSimulating the binding of this compound and its analogues to the active site of target enzymes like tyrosinase. plos.orgIdentification of key amino acid interactions, visualization of binding conformation, and estimation of binding affinity. biomedpharmajournal.org
QSARDeveloping a mathematical model that relates the structural features of this compound derivatives to their antioxidant or tyrosinase inhibitory activity. wikipedia.orgPrediction of activity for novel derivatives, guiding the design of more potent compounds.
Pharmacophore ModelingGenerating a 3D model of the essential electronic and steric features of this compound required for its biological activity. nih.govFacilitates virtual screening of compound libraries to find new, structurally diverse molecules with the potential for similar activity. researchgate.net

Analytical Methodologies for Origanoside Quantification and Characterization in Research

High-Performance Liquid Chromatography (HPLC) Methods for Origanoside

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile phenolic compounds like this compound from Origanum species. nih.govmdpi.com Reversed-phase (RP) HPLC is the most common approach, utilizing a non-polar stationary phase (typically a C18 column) and a polar mobile phase. nih.govnih.gov

The separation of this compound would be achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve different phenolic compounds in the extract. A typical mobile phase consists of two solvents: an aqueous component, often acidified with formic acid or phosphoric acid to improve peak shape and resolution (Solvent A), and an organic solvent like methanol (B129727) or acetonitrile (B52724) (Solvent B). nih.govdergipark.org.tr The gradient program starts with a high proportion of the aqueous solvent and gradually increases the concentration of the organic solvent to elute more hydrophobic compounds. nih.gov Detection is commonly performed using a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, which can monitor absorbance at multiple wavelengths simultaneously. nih.govmdpi.com

Table 1: Representative HPLC Parameters for Analysis of Phenolic Compounds in Origanum

Parameter Specification
Column C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase A Water with 0.1% Phosphoric Acid dergipark.org.tr
Mobile Phase B Acetonitrile or Methanol nih.gov
Elution Mode Gradient dergipark.org.tr
Flow Rate 0.8 - 1.0 mL/min nih.govdergipark.org.tr
Detector DAD/PDA nih.gov
Injection Volume 10 - 20 µL dergipark.org.tr

| Column Temperature | 30 - 40 °C nih.gov |

Qualitative analysis of this compound in an HPLC chromatogram is primarily achieved by comparing its retention time and UV-Vis spectrum with that of a purified, authenticated reference standard. The retention time is the specific time it takes for the compound to travel through the HPLC column, which is highly reproducible under identical conditions. A DAD detector provides the UV spectrum of the eluting compound, which serves as a confirmatory fingerprint. mdpi.com

Quantitative analysis, which determines the exact concentration of this compound, is most commonly performed using the external standard method. nih.gov This involves creating a calibration curve by injecting known concentrations of a pure this compound standard and plotting the detector response (peak area) against concentration. nih.gov The concentration of this compound in an unknown sample is then calculated by comparing its peak area to the calibration curve. nih.gov

Table 2: Example of a Calibration Curve for this compound Quantification

Standard Concentration (µg/mL) Peak Area (Arbitrary Units)
5 150,000
10 305,000
25 745,000
50 1,510,000
100 3,000,000

This table is for illustrative purposes.

For an HPLC method to be considered reliable for scientific research, it must undergo rigorous validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH). Method validation ensures that the analytical procedure is suitable for its intended purpose. nih.gov Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by a high correlation coefficient (r²) for the calibration curve, typically >0.999. nih.gov

Precision: The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (RSD). nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure standard is added to a sample and the percentage recovered is measured. nih.gov

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Ensuring these parameters are within acceptable limits guarantees the reproducibility and reliability of the data generated in this compound studies. nih.gov

Mass Spectrometry (MS) Applications in this compound Research

Mass Spectrometry (MS) is an indispensable tool in natural product research for the identification and structural elucidation of compounds like glycosides. mdpi.comsemanticscholar.org It measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about a compound's molecular weight and elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. This technique was instrumental in the initial identification of this compound. nih.gov For structural elucidation, high-resolution mass spectrometry (HRMS) provides the exact molecular formula of the parent compound. mdpi.com Furthermore, tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern of a glycoside like this compound reveals information about the structure of the aglycone (the non-sugar part) and the sugar moiety, as well as how they are connected. mdpi.comnih.gov This detailed structural information is critical for confirming the identity of a known compound or characterizing a new one. LC-MS is also used to assess the purity of isolated this compound by detecting any co-eluting impurities that may not be visible with a UV detector.

Ultra-High-Performance Liquid Chromatography (UHPLC) uses columns with smaller particles than conventional HPLC, resulting in faster analysis times, higher resolution, and increased sensitivity. nih.govfrontiersin.org When coupled with high-resolution mass spectrometry (e.g., QTOF-MS or Orbitrap MS), UHPLC-MS becomes a powerful platform for metabolomics. frontiersin.orgnih.gov

In the context of this compound research, UHPLC-MS can be used for untargeted metabolomics to create a comprehensive chemical profile of an Origanum extract, allowing for the simultaneous detection of this compound alongside hundreds of other metabolites. nih.gov This approach is valuable for comparing the chemical fingerprints of different Origanum species or subspecies and identifying those that may be rich in this compound. nih.gov For bioanalytical quantification, the high sensitivity and selectivity of UHPLC-MS/MS are ideal for detecting and measuring trace amounts of this compound and its metabolites in complex biological matrices such as plasma or tissue, which is essential for pharmacokinetic studies.

Spectroscopic Techniques for this compound Analysis (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in the analysis of phenolic compounds. nih.gov Phenolic compounds possess chromophores (parts of the molecule that absorb light) that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. nveo.org A UV-Vis spectrum, a plot of absorbance versus wavelength, can provide preliminary information about the presence of phenolic compounds in a plant extract. nveo.org

For a specific compound like this compound, the UV-Vis spectrum is a characteristic property determined by its chemical structure. While UV-Vis spectroscopy alone is not sufficient for definitive identification due to the spectral similarities among many phenolic compounds, it is a crucial component of modern analytical workflows. nveo.org Its most significant application is as a detector for HPLC (HPLC-DAD/PDA). mdpi.com In this setup, a full UV-Vis spectrum is recorded for each compound as it elutes from the column. This spectral data aids in the identification of peaks by comparison with a library of standard spectra and is also used to assess peak purity by checking if the spectrum is consistent across the entire peak. nih.gov

Sample Preparation and Matrix Effects in this compound Bioanalysis

The accurate quantification of this compound in biological matrices is critically dependent on the efficacy of sample preparation. The primary objectives of sample preparation are to isolate the analyte from a complex biological environment, remove interfering substances, and concentrate the analyte to a level suitable for detection. Biological samples such as plasma, serum, and urine contain a multitude of endogenous components, including proteins, salts, phospholipids (B1166683), and metabolites, which can significantly interfere with analysis, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govsciprofiles.com

Effective sample preparation is the first line of defense against these interferences, aiming to produce a clean extract that minimizes matrix effects and maximizes analytical accuracy and precision. sciprofiles.comresearchgate.net The choice of technique is guided by the physicochemical properties of this compound, the nature of the biological matrix, the required sensitivity, and the analytical platform being used.

Common Sample Preparation Techniques

For the bioanalysis of phenolic glycosides like this compound, three principal sample preparation techniques are widely employed: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is often the simplest and fastest method for sample cleanup, particularly for plasma and serum samples. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample to denature and precipitate the abundant proteins. nih.govyoutube.com After centrifugation, the clear supernatant containing the analyte is separated for analysis. While rapid and straightforward, PPT can be less effective at removing other matrix components like phospholipids, which may lead to more significant matrix effects compared to more exhaustive techniques. researchgate.net

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. For phenolic compounds, solvents like ethyl acetate (B1210297) are frequently used. researchgate.net This technique is generally more selective than PPT and can yield a cleaner extract, effectively reducing matrix interferences and improving assay sensitivity. researchgate.net The process involves mixing the biological sample with the extraction solvent, separating the layers, and then evaporating the organic solvent to concentrate the analyte before reconstitution in a suitable solvent for injection.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample cleanup method that utilizes a solid sorbent packed in a cartridge or well plate to isolate analytes from a liquid sample. nih.gov The choice of sorbent (e.g., C18, mixed-mode anion exchange) depends on the analyte's properties. The process involves loading the sample onto the conditioned sorbent, washing away interferences with a specific solvent, and finally eluting the analyte of interest with another solvent. SPE can significantly reduce matrix effects and is particularly useful for achieving low limits of quantification. nih.gov

Below is a comparative overview of these techniques as they apply to the bioanalysis of phenolic glycosides.

TechniquePrincipleCommon Solvents/SorbentsAdvantagesDisadvantages
Protein Precipitation (PPT)Protein denaturation and removal by precipitation.Acetonitrile, Methanol. nih.govFast, simple, and requires minimal method development. youtube.comLess clean extract, potential for significant matrix effects from non-protein components. researchgate.net
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases.Ethyl acetate, Diethyl ether. researchgate.netProvides a cleaner sample than PPT, good recovery for certain analytes. researchgate.netCan be labor-intensive, may form emulsions, and requires solvent evaporation/reconstitution steps.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while interferences are washed away.Reversed-phase (C18), Mixed-mode anion exchange. nih.govHighly selective, yields very clean extracts, minimizes matrix effects, suitable for automation. nih.govMore expensive, requires more extensive method development.

Understanding and Quantifying Matrix Effects

In the context of LC-MS/MS, the matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix. nih.govsciprofiles.com These co-eluting substances can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. mdpi.com Endogenous components such as phospholipids in plasma or salts in urine are common sources of matrix effects. nih.gov

The matrix effect (ME) is quantitatively assessed by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution at the same concentration. mdpi.com The formula used is:

ME (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% signifies ion suppression, and a value >100% indicates ion enhancement. Regulatory guidelines often recommend that the variability of the matrix effect across different lots of the biological matrix be within a certain acceptable range, typically a coefficient of variation (CV) of ≤15%. wum.edu.plnih.gov

The extraction recovery (RE), which measures the efficiency of the sample preparation process, is also a critical parameter. It is determined by comparing the analyte's peak area in a pre-extraction spiked sample to that in a post-extraction spiked sample.

RE (%) = (Peak Area of Pre-extraction Spike / Peak Area of Post-extraction Spike) x 100

Research on various phenolic glycosides in rat plasma provides insight into the typical performance of different extraction methods. The following table summarizes representative findings for matrix effects and extraction recovery at different quality control (QC) concentrations.

Analyte TypeSample Preparation MethodConcentration LevelMatrix Effect (%) (Mean ± SD)Extraction Recovery (%) (Mean ± SD)Source Reference
Phenolic Glycoside AnalogLiquid-Liquid Extraction (Ethyl Acetate)Low QC86.5 ± 4.188.2 ± 5.3 researchgate.net
Phenolic Glycoside AnalogLiquid-Liquid Extraction (Ethyl Acetate)Medium QC92.7 ± 3.591.5 ± 4.1 researchgate.net
Phenolic Glycoside AnalogLiquid-Liquid Extraction (Ethyl Acetate)High QC98.0 ± 2.995.4 ± 3.8 researchgate.net
Flavonoid Glycoside AnalogProtein Precipitation (Acetonitrile)Low QC86.47 ± 3.4179.04 ± 12.01 nih.gov
Flavonoid Glycoside AnalogProtein Precipitation (Acetonitrile)Medium QC87.12 ± 7.99102.15 ± 11.92 nih.gov
Flavonoid Glycoside AnalogProtein Precipitation (Acetonitrile)High QC91.33 ± 4.58110.44 ± 9.87 nih.gov

These data illustrate that while simpler methods like protein precipitation can provide acceptable recovery, they may be subject to more significant ion suppression (matrix effect < 100%). In contrast, more rigorous methods like liquid-liquid extraction tend to yield cleaner extracts with matrix effects closer to 100% and consistent, high recoveries. researchgate.net The selection of an appropriate sample preparation strategy is therefore a crucial step in method development, requiring a balance between analytical performance, throughput, and cost to ensure the generation of reliable bioanalytical data for this compound.

Future Research Directions and Translational Perspectives for Origanoside

Elucidating Novel Molecular Targets and Signaling Pathways of Origanoside

Future research will likely focus on identifying novel molecular targets and further clarifying the signaling pathways modulated by this compound. While current knowledge has primarily linked its effects to the inhibition of melanogenesis, a deeper understanding of its interactions with various cellular components is crucial for expanding its therapeutic applications.

Initial studies have shown that this compound's anti-melanogenic effect is not due to direct inhibition of tyrosinase activity but rather through the downregulation of genes and proteins involved in melanin (B1238610) synthesis. scispace.com Specifically, it has been found to decrease the expression of microphthalmia-associated transcription factor (MITF), tyrosinase, and tyrosinase-related protein 2 (TRP-2). scispace.comzu.edu.pkrsc.org MITF is a master regulator of melanocyte development and melanogenesis, and its modulation by this compound points to a significant mechanism of action. zu.edu.pknih.govnih.gov The cAMP-dependent pathway, which leads to the activation of MITF, is a likely target for this compound's inhibitory effects. nih.gov

Beyond melanogenesis, the broader anti-inflammatory and antioxidant properties of polyphenols suggest that this compound may influence other signaling pathways. rsc.org Pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K) are known to be modulated by various plant-derived molecules and represent potential avenues for investigation. rsc.orgnih.gov For instance, the MAPK pathway is implicated in both melanogenesis and inflammatory responses, making it a plausible target for this compound. mdpi.com

Table 1: Known and Potential Molecular Targets and Signaling Pathways of this compound

Target/Pathway Known/Potential Implication
MITF Known Inhibition of melanogenesis. scispace.comzu.edu.pkrsc.org
Tyrosinase (gene/protein expression) Known Reduction of melanin synthesis. scispace.comzu.edu.pk
TRP-2 (gene/protein expression) Known Contribution to anti-melanogenic effects. scispace.comzu.edu.pkrsc.org
cAMP-dependent pathway Potential Upstream regulation of MITF. nih.gov
NF-κB signaling pathway Potential Anti-inflammatory effects. rsc.orgnih.gov
MAPK signaling pathway Potential Regulation of melanogenesis and inflammation. rsc.orgmdpi.com
PI3K/AKT signaling pathway Potential Involvement in cell survival and proliferation. rsc.org

Expanding Preclinical Efficacy Models for Diverse Pathologies Amenable to this compound Intervention

To date, preclinical studies of this compound have largely centered on its skin-whitening capabilities, utilizing in vitro models with skin fibroblast Hs68 and melanoma B16 cells, as well as in vivo animal tests. researchgate.net Future research should aim to broaden the scope of preclinical models to investigate the potential of this compound in a wider range of pathologies.

Given the antioxidant and anti-inflammatory properties attributed to polyphenolic compounds, exploring this compound's efficacy in models of inflammatory disorders, neurodegenerative diseases, and cancer is a logical next step. rsc.orgresearchgate.net For instance, its potential neuroprotective functions could be investigated using models of Alzheimer's or Parkinson's disease. researchgate.net The use of organoid technology, which allows for the creation of three-dimensional tissue cultures that mimic human organs, could provide more physiologically relevant data on the efficacy and mechanisms of this compound in various disease states. nih.gov Human-derived organoids can replicate complex pathological processes, offering a powerful platform for drug discovery and preclinical validation. nih.gov

Furthermore, since Origanum vulgare has been traditionally used for conditions like urolithiasis, preclinical models for kidney stone formation could be employed to validate these ethnobotanical uses. researchgate.net Such studies could involve in vitro crystallization assays and in vivo rat models of urolithiasis. researchgate.net

Advanced Delivery Systems for In Vitro and Preclinical this compound Investigations

The translation of this compound from a promising compound to a therapeutic agent will heavily rely on the development of effective delivery systems. Advanced delivery systems are designed to enhance the solubility, stability, and bioavailability of active compounds. nih.gov For a compound like this compound, which may have poor water solubility, these systems are critical for improving its therapeutic efficacy. nih.gov

Several advanced delivery technologies could be explored for this compound. These include:

Lipid-based systems: Microemulsions and nanoemulsions can improve the solubility and bioavailability of lipophilic compounds. nih.gov

Polymeric systems: Biodegradable polymers can be used for controlled and sustained release, which is beneficial for managing chronic conditions. saapjournals.org

Nanotechnology: Nanoencapsulation can enhance the penetration of active ingredients and provide controlled release. oribionature.com This is particularly relevant for topical applications, such as skin-whitening formulations.

Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, thereby increasing their stability and bioavailability. nih.gov

For preclinical investigations, especially those involving topical application, systems like microencapsulation and liposomal delivery can ensure that the compound reaches its target in the skin at an optimal rate and depth. oribionature.com For systemic applications, technologies that simplify the reconstitution of lyophilized (freeze-dried) drugs, such as dual-chamber cartridges, could be beneficial for future clinical use. ondrugdelivery.com

Sustainable Production and Biotechnological Approaches for this compound

The current source of this compound is through isolation from Origanum vulgare. researchgate.net However, for large-scale production, relying solely on plant extraction can be unsustainable and subject to variations in climate and agricultural practices. vanderbiltvanguard.com Therefore, developing sustainable and biotechnological methods for producing this compound is a critical area for future research.

Green biotechnology, which utilizes photosynthetic organisms like algae and cyanobacteria as "bioreactors," offers a promising alternative. vanderbiltvanguard.com By genetically engineering these microorganisms, it may be possible to produce this compound in a controlled and sustainable manner, using only sunlight, water, and carbon dioxide. vanderbiltvanguard.com This approach not only reduces the environmental impact but also ensures a consistent and reliable supply of the compound.

Another avenue is the application of synthetic biology and metabolic engineering in microorganisms. seqens.com This involves introducing the biosynthetic pathway of this compound into a microbial host, such as yeast or bacteria, to enable its production through fermentation. This method allows for scalable and cost-effective production in controlled environments. seqens.com Research into the biosynthetic pathways of phenolic compounds in plants will be essential for identifying the necessary genes for this approach. frontiersin.org

Integration of Omics Technologies in this compound Research (e.g., Transcriptomics, Metabolomics, Proteomics)

The integration of omics technologies is set to revolutionize our understanding of this compound's biological effects. frontiersin.orgresearchgate.net These high-throughput methods provide a comprehensive view of the molecular changes occurring within a biological system in response to a specific compound.

Transcriptomics: This involves the analysis of all RNA transcripts in a cell or tissue, providing insights into how this compound affects gene expression. humanspecificresearch.org Transcriptomic studies have already been instrumental in identifying the downregulation of genes like MITF, tyrosinase, and TRP-2. zu.edu.pkrsc.org Further transcriptomic analyses can uncover novel gene regulatory networks influenced by this compound.

Proteomics: This is the large-scale study of proteins, their structures, and their functions. humanspecificresearch.org Proteomics can be used to identify the protein targets of this compound and to understand how it modulates protein expression and post-translational modifications. espcr.org A proteomics-based approach has been suggested to be beneficial in understanding the effects of this compound on melanin biosynthesis. ardc.edu.au

Metabolomics: This is the comprehensive analysis of all metabolites in a biological system. zu.edu.pkhumanspecificresearch.org Metabolomic studies can reveal how this compound alters cellular metabolism and can help to identify biomarkers of its efficacy. ardc.edu.au The first metabolomic study of Origanum has already been conducted, paving the way for more targeted investigations into the effects of this compound. ardc.edu.au

By integrating data from these different omics platforms, researchers can construct a more complete picture of this compound's mechanism of action, from gene to protein to metabolic function. frontiersin.org This holistic approach will be crucial for identifying new therapeutic applications and for developing personalized medicine strategies. humanspecificresearch.orgnih.gov

Q & A

Q. How can researchers validate conflicting reports on this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer: Contextualize results by measuring redox markers (e.g., GSH/GSSG ratio, SOD activity) across varying oxygen tensions and cell types. Use electron paramagnetic resonance (EPR) to directly quantify free radical scavenging. Cross-validate with in vivo oxidative stress models .

Q. What methodologies resolve discrepancies in this compound’s bioavailability across studies?

  • Methodological Answer: Standardize lipid-based delivery systems (nanoemulsions, liposomes) to improve solubility. Compare bioavailability via parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell models. Integrate gut microbiota profiling to assess metabolization differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.